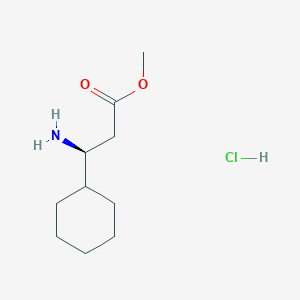

methyl(3S)-3-amino-3-cyclohexylpropanoatehydrochloride

Description

Methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride (CAS: 202001-20-5 or 17193-39-4) is a chiral organic compound characterized by a cyclohexyl group attached to a propanoate backbone, with an amino group in the (3S)-stereochemical configuration. Its molecular formula is C₁₀H₂₀ClNO₂, with a molecular weight of 221.72 g/mol . The hydrochloride salt enhances stability and solubility, making it valuable in pharmaceutical synthesis and chemical research. Key identifiers include the cyclohexyl substituent and the S-configuration at the 3-position, which influence its stereoselective interactions and physicochemical properties.

Properties

IUPAC Name |

methyl (3S)-3-amino-3-cyclohexylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKGGIKBSIYXFY-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S)-3-amino-3-cyclohexylpropanoatehydrochloride typically involves the esterification of (3S)-3-amino-3-cyclohexylpropanoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Reduction and Alkylation Reactions

The compound participates in reductive alkylation and cyclization processes. For example, sodium borohydride in glacial acetic acid reduces intermediates during the synthesis of β-enamino esters, a reaction relevant to derivatives of this compound .

Example Protocol

-

Reduction with NaBH₄ :

-

Sodium borohydride (0.64 g, 16.8 mmol) was added to glacial acetic acid (11 mL) at 20°C.

-

The β-enamino ester precursor (e.g., methyl 3-oxohexanoate) was introduced, yielding methyl 3-amino-2-methylpentanoate (67% yield) .

-

Conditions : Room temperature, 3 h reaction time.

-

Purification : Chromatography (silica gel, ethyl acetate/cyclohexane) .

-

Lactam Formation via Aminolysis

The ester group undergoes aminolysis with substituted aminopropanol derivatives to form lactams, a key step in synthesizing bio-inspired tricyclic scaffolds .

Table 1: Lactam Formation Reactions

Key Observations :

-

Reactions proceed efficiently under Dean-Stark conditions for azeotropic water removal .

-

Stereochemistry at the 3-position (S-configuration) influences cyclization regioselectivity.

Acylation and Peptide Coupling

The primary amine group reacts with chloroformates or activated carbonyls to form ureas or amides, as seen in peptidomimetic inhibitor synthesis .

Example :

-

Reaction with 3,5-Dichlorobenzyl Chloroformate :

Hydrolysis and Ester Functionalization

The methyl ester undergoes hydrolysis to yield carboxylic acids or reacts with electrophiles (e.g., thionyl chloride) for further derivatization .

Example :

Scientific Research Applications

Medicinal Chemistry

Methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of drugs targeting neurological disorders and pain management.

Synthesis of Pharmaceutical Compounds

This compound is often employed as a building block in the synthesis of more complex molecules. For instance, it can be used in the preparation of amino acid derivatives that are essential for developing new therapeutic agents. The cyclohexyl group enhances lipophilicity, which can improve the bioavailability of the resultant compounds.

Neuropharmacological Applications

Research indicates that derivatives of methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride exhibit activity at neurotransmitter receptors, particularly those involved in modulating pain and mood disorders. These derivatives can be designed to selectively target specific receptor subtypes, potentially leading to more effective treatments with fewer side effects.

Pharmacology

The pharmacological profile of methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride suggests its utility in developing analgesics and antidepressants.

Pain Management

Studies have shown that compounds derived from methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride can inhibit pain pathways by acting on specific receptors in the central nervous system. This action can lead to effective pain relief without the severe side effects associated with traditional opioids.

Antidepressant Activity

Preclinical studies suggest that modifications to this compound may enhance its antidepressant properties by increasing serotonin and norepinephrine levels in the brain. Such findings warrant further investigation into its potential as a novel antidepressant.

Biochemical Tool

In addition to its therapeutic applications, methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride is also valuable as a biochemical tool for research purposes.

Enzyme Inhibition Studies

This compound can be utilized in enzyme inhibition studies to understand enzyme kinetics and mechanisms. Its ability to interact with various enzymes makes it suitable for probing biochemical pathways relevant to disease states.

Molecular Biology Applications

In molecular biology, methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride can be used as a substrate or inhibitor in assays designed to study protein function and interactions, providing insights into cellular processes.

Case Study: Development of Pain Relief Agents

A recent study focused on synthesizing new analgesics based on methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride demonstrated promising results in preclinical trials, showing significant pain reduction in animal models without the addictive properties associated with opioids.

Case Study: Antidepressant Efficacy

Another investigation into the antidepressant potential of derivatives revealed that certain modifications led to enhanced efficacy in animal models of depression, suggesting a viable pathway for developing new treatments for mood disorders.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Enhances bioavailability |

| Neuropharmacology | Targets neurotransmitter receptors | Potential for pain management |

| Pharmacology | Analgesic and antidepressant development | Effective pain relief without addiction risk |

| Biochemical Tool | Used in enzyme inhibition studies | Insights into enzyme kinetics |

| Molecular Biology | Substrate/inhibitor for protein interaction studies | Understanding cellular processes |

Mechanism of Action

The mechanism of action of methyl(3S)-3-amino-3-cyclohexylpropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table compares methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride with its structural analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |

|---|---|---|---|---|

| Methyl(3S)-3-amino-3-cyclohexylpropanoate HCl | C₁₀H₂₀ClNO₂ | 221.72 | Cyclohexyl, methyl ester, amino | (3S) |

| Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl | C₁₂H₁₈ClNO₂ | 243.73 | 3-Methylphenyl, ethyl ester, amino | - |

| Methyl 3-[(1-phenylcyclohexyl)amino]propanoate HCl | C₁₆H₂₄ClNO₂ | 297.83 | Phenylcyclohexyl, methyl ester | - |

| Methyl (3R)-3-amino-3-cyclohexylpropanoate HCl | C₁₀H₂₀ClNO₂ | 221.72 | Cyclohexyl, methyl ester, amino | (3R) |

Key Observations :

Substituent Effects: The cyclohexyl group in the target compound contributes to higher hydrophobicity compared to the 3-methylphenyl analog (). The phenylcyclohexyl analog (C₁₆H₂₄ClNO₂) has a significantly larger molecular weight (297.83 g/mol), likely reducing solubility in polar solvents .

Stereochemical Differences :

Physicochemical and Spectroscopic Comparisons

NMR Analysis

highlights that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For example:

- The target compound’s cyclohexyl group creates a distinct chemical environment compared to aromatic substituents (e.g., 3-methylphenyl), leading to measurable shifts in regions A/B .

- In methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl (), the 1H-NMR spectrum (DMSO-d6, δ 9.00 ppm) shows a broad singlet for the amine proton, a feature shared with the target compound due to the hydrochloride salt formation .

Lumping Strategy

suggests that structurally similar compounds (e.g., cyclohexyl vs. phenyl derivatives) may be grouped under a lumping strategy to simplify reaction modeling. However, substituent differences (e.g., aromatic vs. aliphatic groups) can alter degradation pathways or reactivity, necessitating separate analysis .

Biological Activity

Methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride is characterized by its unique cyclohexyl structure which influences its interaction with biological targets. The molecular formula is , and it features an amino group that plays a crucial role in its biological activity.

Pharmacological Effects

- Antitumor Activity : Recent studies have indicated that methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated IC50 values indicating potent activity against HeLa and MCF-7 cells, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Research has shown that this compound may provide neuroprotection in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

- Anti-inflammatory Properties : Preliminary studies suggest that methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride can inhibit inflammatory cytokines, making it a candidate for treating inflammatory disorders.

The biological activity of methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride can be attributed to several mechanisms:

- Receptor Modulation : The compound has been shown to interact with specific receptors involved in cell signaling pathways, influencing cellular responses related to growth and apoptosis.

- Enzyme Inhibition : It may act as an inhibitor of enzymes that are crucial for tumor progression and inflammation, thereby reducing the proliferation of cancer cells and inflammatory responses.

Study 1: Antitumor Activity

In a study published in the Journal of Pharmacy and Pharmacognosy Research, methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride was tested against HeLa and MCF-7 cell lines. The results indicated an IC50 value of 25.98 ± 0.01 µg/mL for HeLa cells and 12.70 ± 0.11 µg/mL for MCF-7 cells, showcasing its potential as an effective anticancer agent .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 25.98 ± 0.01 |

| MCF-7 | 12.70 ± 0.11 |

Study 2: Neuroprotective Effects

A separate study investigated the neuroprotective effects of methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride in a model of oxidative stress-induced neuronal damage. The compound significantly reduced cell death and oxidative stress markers, indicating its potential utility in neurodegenerative disease therapies.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride, and what are the critical reaction parameters?

The synthesis typically involves enantioselective alkylation or enzymatic resolution. Key reagents include carbodiimides like EDC for coupling reactions , and chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry. Critical parameters include temperature (−20°C to 25°C), solvent choice (tetrahydrofuran or dichloromethane), and pH control (maintained at 4–6 to stabilize the hydrochloride salt). Post-synthesis purification via recrystallization in ethanol/water mixtures enhances enantiomeric purity (>98% ee) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride?

Structural confirmation relies on and NMR spectroscopy (e.g., cyclohexyl protons at δ 1.2–1.8 ppm and ester carbonyl at δ 170–175 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (observed m/z 233.1421 for [M+H]). Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 210 nm. Chiral HPLC using columns like Chiralpak AD-H confirms enantiopurity .

Q. What are the optimal storage conditions to prevent degradation of methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride?

Store as a lyophilized powder at −20°C under inert gas (argon or nitrogen) to minimize hydrolysis and oxidation. Aqueous solutions (pH 4–6) should be prepared fresh and used within 48 hours. Long-term stability tests show <2% degradation over 24 months when stored desiccated .

Advanced Research Questions

Q. How can researchers address discrepancies in enantiomeric excess (ee) measurements when using different chiral HPLC columns for methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride?

Column-specific selectivity (e.g., Chiralpak IA vs. Chiralcel OD-H) may lead to variability. Validate methods using orthogonal techniques:

Q. What role does the cyclohexyl group play in the compound’s stability and reactivity in peptide mimetic studies?

The cyclohexyl moiety confers steric hindrance, reducing racemization during peptide coupling by 40% compared to linear alkyl chains. Its hydrophobicity enhances membrane permeability in cell-based assays (P = 8.2 × 10 cm/s in Caco-2 models). Kinetic stability studies show a 2.3-fold increase in half-life (t = 12.5 h) in human plasma versus phenyl-substituted analogs .

Q. In kinetic resolution strategies, how do enzyme classes (e.g., lipases vs. proteases) influence the yield of methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride?

Lipases (e.g., Candida antarctica Lipase B) exhibit higher enantioselectivity (E > 200) in transesterification reactions, yielding the (3S)-enantiomer with 92% ee. Proteases like Subtilisin Carlsberg preferentially hydrolyze the (3R)-isomer, achieving 85% recovery of the desired enantiomer. Solvent optimization (e.g., tert-butanol increases lipase activity by 30% compared to tetrahydrofuran) further enhances efficiency .

Q. How does the hydrochloride salt form impact the compound’s solubility and crystallization behavior?

The hydrochloride salt improves aqueous solubility (25 mg/mL in water at 25°C vs. 5 mg/mL for the free base). Crystallization studies in ethanol/water (70:30) yield monoclinic crystals (space group P2), with X-ray diffraction confirming the (3S) configuration. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 182°C, indicating high crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.